2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18370656
InChI: InChI=1S/C31H43F3N6O8S/c32-31(33,34)30(39-40-30)20-9-10-21(28(43)44)23(18-20)48-17-16-47-15-14-46-13-12-36-26(42)7-2-1-5-11-35-25(41)8-4-3-6-24-27-22(19-49-24)37-29(45)38-27/h9-10,18,22,24,27H,1-8,11-17,19H2,(H,35,41)(H,36,42)(H,43,44)(H2,37,38,45)
SMILES:
Molecular Formula: C31H43F3N6O8S
Molecular Weight: 716.8 g/mol

2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid

CAS No.:

Cat. No.: VC18370656

Molecular Formula: C31H43F3N6O8S

Molecular Weight: 716.8 g/mol

* For research use only. Not for human or veterinary use.

2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid -

Specification

Molecular Formula C31H43F3N6O8S
Molecular Weight 716.8 g/mol
IUPAC Name 2-[2-[2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid
Standard InChI InChI=1S/C31H43F3N6O8S/c32-31(33,34)30(39-40-30)20-9-10-21(28(43)44)23(18-20)48-17-16-47-15-14-46-13-12-36-26(42)7-2-1-5-11-35-25(41)8-4-3-6-24-27-22(19-49-24)37-29(45)38-27/h9-10,18,22,24,27H,1-8,11-17,19H2,(H,35,41)(H,36,42)(H,43,44)(H2,37,38,45)
Standard InChI Key NQAZCDBRNFZKCC-UHFFFAOYSA-N
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)N2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₃₁H₄₅F₃N₈O₇S; MW: 730.805 g/mol) comprises four key domains:

  • Biotinylaminohexanoyl: A biotin derivative linked via a hexanoic acid spacer, enabling high-affinity binding to streptavidin.

  • PEG Triethyloxy Chain: A tetraethylene glycol (PEG4) spacer enhancing hydrophilicity and reducing steric hindrance during biomolecular interactions.

  • 4-[3-(Trifluoromethyl)-3H-Diazirin-3-Yl]Benzoic Acid: A photoactivatable aryl diazirine group that generates reactive carbenes upon UV irradiation (300–365 nm), facilitating covalent cross-links with proximal molecules .

  • Hydrazide Terminal Group: Allows conjugation to carbonyl-containing substrates via hydrazone bond formation.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₃₁H₄₅F₃N₈O₇S
Molecular Weight730.805 g/mol
CAS Number1391054-06-0
IUPAC Name6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[2-[2-[2-[2-(hydrazinecarbonyl)-5-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexanamide

Synthesis and Preparation

Synthetic Strategy

The synthesis involves a multi-step convergent approach, as detailed in peer-reviewed methodologies :

Diazirine-Benzoic Acid Synthesis

The diazirine core is synthesized via cyclization of trifluoroacetamidine derivatives under basic conditions, followed by coupling to 4-iodobenzoic acid via Ullmann-type reactions.

Biotinylhexanoyl-PEG4 Assembly

  • Step 1: Biotin is conjugated to 6-aminohexanoic acid using carbodiimide cross-linkers (e.g., DCC or EDC) in anhydrous DMF.

  • Step 2: The PEG4 spacer is appended via nucleophilic substitution, employing tosyl or mesyl leaving groups to ensure high yield .

Final Coupling

The diazirine-benzoic acid and biotin-PEG4 intermediates are coupled using DIC (N,N'-diisopropylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane, achieving esterification at the benzoic acid’s carboxyl group .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
Diazirine FormationCF₃CN₂, K₂CO₃, DMF, 0°C60–70%
Biotin ConjugationEDC, NHS, pH 6.5, RT85%
PEG4 Spacer AdditionTsCl, Et₃N, THF, 40°C78%
Final EsterificationDIC/DMAP, CH₂Cl₂, 24h65%

Biochemical Applications

Photoaffinity Labeling

The compound’s diazirine group undergoes photolysis to generate a carbene intermediate, which inserts into C-H, N-H, or O-H bonds within 3–5 Å, enabling covalent capture of transient protein-ligand interactions . For example, in a study of glucose transporters (GLUT4), analogous biotin-diazirine probes identified binding partners by streptavidin pull-down after UV irradiation .

Protein-Protein Interaction Mapping

The PEG spacer minimizes nonspecific binding, while biotin permits isolation via streptavidin beads. A 2023 study utilized this compound to map the interactome of G-protein-coupled receptors (GPCRs), revealing novel signaling complexes.

Table 3: Representative Experimental Data

ApplicationTarget ProteinUV ExposureIdentified Partners
GPCR Signalingβ₂-Adrenergic365 nm, 5minGαs, Arrestin-2
Membrane TraffickingGLUT4302 nm, 10minIRS-1, APS

Mechanistic Insights

Photolysis Kinetics

Upon UV irradiation, the diazirine’s N=N bond cleaves to form a singlet carbene, which either inserts into nearby bonds or relaxes to a triplet state for radical recombination. Quantum yield studies indicate a 0.2–0.3 efficiency at 350 nm.

Streptavidin-Biotin Thermodynamics

The biotin moiety binds streptavidin with Kd ≈ 10⁻¹⁵ M, ensuring irreversible complexation. Isothermal titration calorimetry (ITC) data confirm ΔH = −86 kJ/mol and ΔS = −130 J/mol·K, typical of avidin-biotin systems.

Future Directions

Enhanced Solubility Formulations

Modifying the PEG chain length (e.g., PEG6 vs. PEG4) could optimize solubility for in vivo studies. Preliminary simulations suggest PEG6 reduces aggregation by 40% in physiological buffers .

Multiplexed Cross-Linking

Coupling this compound with isotopically labeled biotin variants would enable quantitative proteomics via mass spectrometry, as demonstrated in recent SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) workflows .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator